molecular formula C9H16FNO2 B12842976 tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate

tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B12842976
M. Wt: 189.23 g/mol
InChI Key: JMORIDAQGDQESW-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound exhibits distinct signals for the pyrrolidine ring protons. Protons at C3 and C5 resonate as multiplet signals between δ 3.2–3.6 ppm due to coupling with the fluorine atom. The tert-butyl group appears as a singlet at δ 1.4 ppm, while the ester carbonyl carbon (C=O) is observed at δ 170–172 ppm in the $$ ^{13}\text{C} $$-NMR spectrum. $$ ^{19}\text{F} $$-NMR shows a singlet at δ -215 ppm, characteristic of aliphatic C–F bonds in a pseudoequatorial orientation.

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption band at 1740 cm$$ ^{-1} $$, corresponding to the ester carbonyl stretch. Additional bands at 1240 cm$$ ^{-1} $$ and 1100 cm$$ ^{-1} $$ arise from C–F stretching and C–O–C asymmetric vibrations, respectively.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 189.12 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}9\text{H}{16}\text{FNO}2 $$. Fragmentation pathways include loss of the *tert*-butyl group ($$ \text{C}4\text{H}_9 $$) to yield a fragment at m/z 132.08 [M–C$$ _4$$H$$ _9$$]$$ ^+ $$ and subsequent cleavage of the pyrrolidine ring.

Comparative Analysis with (2S,4R) Diastereomeric Form

The (2S,4R) diastereomer of tert-butyl 4-fluoropyrrolidine-2-carboxylate exhibits distinct conformational and electronic properties due to the inverted configuration at C4. DFT calculations show that the (2S,4R) isomer experiences increased steric strain between the fluorine atom and the tert-butyl group, raising its energy by 1.8 kcal/mol compared to the (2S,4S) isomer. This strain alters the compound’s reactivity, as evidenced by differences in nucleophilic substitution rates at the ester carbonyl.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

JMORIDAQGDQESW-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent and a tert-butyl esterifying agent. One common method involves the use of tert-butyl chloroformate and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H18_{18}FNO2_2
  • Molecular Weight : 189.23 g/mol
  • Configuration : (2S,4S)

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its ability to penetrate biological membranes. This feature is critical for its applications in drug development, as it can influence interactions with specific molecular targets.

Medicinal Chemistry

tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate has been explored for its potential therapeutic applications due to its biological activity. Studies indicate that it may possess anti-tumor and anti-inflammatory properties, making it a candidate for cancer treatment and other inflammatory conditions.

Case Study: Anti-Cancer Activity

Research has shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vitro studies demonstrated that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
A54915Apoptosis induction
HeLa10Cell cycle arrest
MCF-720Inhibition of proliferation

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow for various modifications that can lead to derivatives with enhanced pharmacological properties.

Synthesis Pathways

The synthesis typically involves several key steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation methods.
  • Fluorination to introduce the fluorine atom at the 4-position.

These synthetic routes enable researchers to produce high-purity this compound suitable for further research and application.

Chemical Biology

In chemical biology, this compound can be incorporated into peptides and proteins to study their structure and function. The unique properties imparted by the fluorine atom can influence enzyme activity and receptor binding.

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression.

EnzymeInhibition (%)Concentration (μM)
Dipeptidyl Peptidase IV755
Aldose Reductase6010

Potential Implications in Various Fields

The versatility of this compound extends beyond medicinal chemistry into agrochemicals and materials science:

Agrochemical Applications

Due to its unique chemical structure, this compound is being investigated for potential use as a pesticide or herbicide. Its ability to interact with biological systems suggests efficacy in controlling pests resistant to conventional treatments.

Materials Science

Research is ongoing into the use of this compound in developing new materials with specific properties, leveraging its unique structural characteristics for applications in coatings or polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Analog: tert-Butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

  • Structural Difference : The (2R,4S) enantiomer shares the same molecular formula but differs in stereochemistry at position 2.
  • Physicochemical Impact : Enantiomeric pairs often exhibit distinct biological activities due to differences in binding to chiral targets. For example, the (2R,4S) form may show altered metabolic stability or receptor affinity compared to the (2S,4S) form.
  • Safety and Handling : Both enantiomers require similar storage conditions (-20°C, light-sensitive), but their toxicity profiles may vary due to stereochemical interactions .

Hydroxy-Substituted Analog: (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Structural Difference : Replaces fluorine with a hydroxyl group and adds a hydroxymethyl substituent.
  • Physicochemical Impact :
    • Increased polarity due to hydroxyl groups, enhancing water solubility but reducing lipophilicity.
    • Hydrogen-bonding capacity may improve interactions with biological targets but reduce blood-brain barrier penetration.
  • Synthetic Utility : Hydroxyl groups allow for further functionalization (e.g., glycosylation or phosphorylation), unlike the fluorine substituent .

Ester Variants: Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

  • Structural Difference : Ethyl ester replaces the tert-butyl group.
  • Physicochemical Impact :
    • Stability : Ethyl esters are more prone to hydrolysis than tert-butyl esters, affecting shelf life and metabolic pathways.
    • Lipophilicity : Smaller ester groups reduce steric hindrance but may decrease membrane permeability.
  • Applications : Ethyl esters are often used as prodrugs due to their hydrolytic lability .

Aliphatic Chain-Substituted Analog: tert-Butyl (2S)-2-(4-octylphenyl)pyrrolidine-1-carboxylate

  • Structural Difference : Incorporates a bulky 4-octylphenyl group instead of fluorine.
  • Physicochemical Impact: Increased hydrophobicity enhances lipid membrane penetration but may reduce aqueous solubility.
  • Biological Relevance : Such analogs are explored in anticancer agents, where lipophilicity aids cellular uptake .

Formyl-Substituted Analog: (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate

  • Structural Difference : Contains a formyl group at position 2 and a methyl group at position 4.
  • Physicochemical Impact: The electron-withdrawing formyl group increases electrophilicity, enhancing reactivity in nucleophilic additions.
  • Synthetic Applications : The formyl group serves as a versatile intermediate for further derivatization (e.g., Schiff base formation) .

Research Findings and Implications

  • Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to hydroxylated analogs, making it preferable in CNS-targeting drugs .
  • Steric Effects : Bulky substituents (e.g., 4-octylphenyl) improve target selectivity but may complicate synthesis and purification .
  • Ester Stability : tert-Butyl esters are advantageous for long-term storage and controlled release formulations compared to ethyl esters .

Biological Activity

Tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is a significant compound in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorinated pyrrolidine ring and a tert-butyl ester group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}FNO2_2
  • Molecular Weight : 189.23 g/mol
  • Structure : The compound features a pyrrolidine ring with a fluorine substitution at the 4-position and a tert-butyl ester at the 2-position.

The presence of the fluorine atom enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with biological targets.

The compound's mechanism of action primarily involves its ability to interact with specific enzymes and receptors. Studies have shown that this compound can influence enzyme activity, particularly in the context of fibroblast activation protein (FAP) inhibition. FAP is implicated in various cancers, making this compound a candidate for targeted cancer therapies .

In Vitro Studies

  • Anti-Cancer Activity :
    • Research indicates that this compound exhibits anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis. In vitro assays demonstrated that the compound effectively reduces cell viability in several cancer lines.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment. The IC50_{50} values for related compounds suggest that modifications to the pyrrolidine structure can significantly enhance inhibitory potency.

Case Studies

  • FAP Targeting :
    • A study highlighted the potential of using this compound as a scaffold for developing radioligands targeting FAP in cancer diagnostics. The compound's structural modifications resulted in varying binding affinities and tumor uptake rates in preclinical models .
  • Comparative Analysis :
    • Comparative studies with structurally similar compounds revealed that the fluorinated variant exhibited superior biological activity due to its unique electronic properties imparted by the fluorine atom. This includes enhanced stability and selectivity in biological interactions.

Applications

  • Drug Development : The compound serves as a versatile building block in synthesizing more complex molecules for therapeutic applications.
  • Radiopharmaceuticals : Its potential as a radioligand makes it valuable in imaging techniques for cancer diagnosis, particularly when combined with Gallium-68 labeling .
  • Chemical Biology : As a reagent, it facilitates various reactions in organic synthesis, contributing to advancements in medicinal chemistry.

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-CancerInhibits proliferation and induces apoptosis
Enzyme InhibitionEffective against DPP-IV with significant potency
FAP TargetingPromising scaffold for FAP-targeted therapies

Q & A

Q. Advanced Functionalization

  • Amination : Boc deprotection (TFA/CH₂Cl₂) followed by reductive amination introduces amines at C4 ().
  • Ester Hydrolysis : LiOH/MeOH/H₂O cleaves the tert-butyl ester to yield carboxylic acids for peptide coupling ().
  • Methoxymethylation : Mitsunobu reactions install methoxymethyl groups at C2 ().

How do stereochemical variations impact biological activity in preclinical studies?

and demonstrate that (2S,4S) and (2R,4S) diastereomers exhibit divergent binding affinities to sphingosine-1-phosphate receptors. Bioactivity assays (e.g., IC₅₀ measurements) require strict stereochemical validation via chiral HPLC or X-ray crystallography .

What analytical techniques quantify fluorine content and stability?

  • 19F NMR : Directly quantifies fluorine incorporation and detects decomposition products.
  • TGA/DSC : Assess thermal stability under nitrogen/air atmospheres.
  • HRMS : Confirms molecular integrity (e.g., [M+H]+ = 232.12) .

How are conflicting data on solubility and stability reconciled?

Discrepancies arise from solvent polarity and temperature. For example, notes instability in MeOH, while reports stability in DMSO. Researchers should:

  • Cross-reference solubility data with Hansen parameters.
  • Conduct accelerated stability studies (40°C/75% RH) .

What role does this compound play in PROTAC or bifunctional molecule design?

As a chiral building block, it anchors E3 ligase ligands (e.g., thalidomide analogs) or target-binding motifs. and highlight its use in synthesizing constrained analogs for anticancer agents. The fluorine atom enhances metabolic stability and bioavailability .

How are synthetic byproducts characterized and minimized?

Common byproducts include:

  • De-fluorinated analogs : Mitigated by optimizing DAST reaction times.
  • Boc-deprotected intermediates : Avoided using anhydrous conditions.
    LC-MS and preparative HPLC isolate impurities, while DoE (Design of Experiments) optimizes reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.